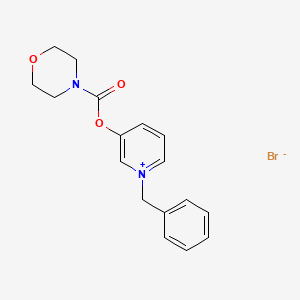
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a benzyl group, a morpholinocarbonyloxy group, and a pyridinium ring, with bromide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-morpholinocarbonyloxypyridinium bromide typically involves the reaction of 1-benzylpyridinium bromide with morpholinocarbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Hydrolysis: The morpholinocarbonyloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the corresponding alcohol and morpholine.
Applications De Recherche Scientifique
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a tool for drug delivery.
Industry: It can be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-morpholinocarbonyloxypyridinium bromide involves its interaction with molecular targets such as enzymes or receptors. The pyridinium ring can participate in π-π interactions with aromatic residues, while the morpholinocarbonyloxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl-3-carbamoylpyridinium bromide
- 1-Benzyl-3-ethoxycarbonyl-pyridinium bromide
- 1-Benzyl-1-(2-hydroxyethyl)pyrrolidinium bromide
Uniqueness
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide is unique due to the presence of the morpholinocarbonyloxy group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
69440-40-0 |
|---|---|
Formule moléculaire |
C17H19BrN2O3 |
Poids moléculaire |
379.2 g/mol |
Nom IUPAC |
(1-benzylpyridin-1-ium-3-yl) morpholine-4-carboxylate;bromide |
InChI |
InChI=1S/C17H19N2O3.BrH/c20-17(19-9-11-21-12-10-19)22-16-7-4-8-18(14-16)13-15-5-2-1-3-6-15;/h1-8,14H,9-13H2;1H/q+1;/p-1 |
Clé InChI |
FNLMPBYHFBUIQR-UHFFFAOYSA-M |
SMILES canonique |
C1COCCN1C(=O)OC2=C[N+](=CC=C2)CC3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















